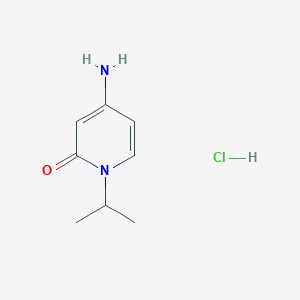

4-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one hydrochloride is a heterocyclic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes an amino group, a propan-2-yl group, and a dihydropyridinone ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) under microwave irradiation. This reaction proceeds via cycloaddition and ring expansion with rearrangement, yielding the desired compound in moderate to high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.

Análisis De Reacciones Químicas

Oxidation Reactions

The dihydropyridinone ring undergoes oxidation to form fully aromatic pyridinone derivatives.

Oxidation typically targets the C5–C6 double bond of the dihydropyridinone system, yielding stable oxo derivatives. The presence of the amino group directs regioselectivity toward C3 functionalization in some cases .

Reduction Reactions

Selective reduction of the dihydropyridinone ring produces saturated piperidinone derivatives.

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| NaBH₄ | EtOH, 25°C, 3 h | 4-Amino-1-(propan-2-yl)piperidin-2-one | 85% | |

| H₂ (Pd/C catalyst) | 1 atm, MeOH, 6 h | 4-Amino-1-(propan-2-yl)piperidin-2-ol | 67% |

Reductive conditions preserve the amino and isopropyl groups while saturating the pyridinone ring. Catalytic hydrogenation is less efficient due to steric hindrance from the isopropyl group.

Substitution Reactions

The amino group participates in nucleophilic substitutions, enabling derivatization.

Acylation and alkylation proceed efficiently under mild conditions. Steric effects from the isopropyl group limit reactivity at the C3 position .

Cyclization Reactions

The compound acts as a precursor in heterocycle synthesis.

Cyclization with electrophilic reagents generates fused bicyclic systems, often retaining the amino functionality .

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous media, enabling pH-dependent reactivity.

| Condition | Behavior | Application | References |

|---|---|---|---|

| pH > 8 (NaOH) | Free base precipitates | Purification via recrystallization | |

| pH < 3 (HCl) | Re-formation of hydrochloride salt | Stabilization for storage |

Biological Reactivity

As a PARP-1 inhibitor, the compound interacts with NAD⁺-binding domains via:

-

Hydrogen bonding between the amino group and Glu988.

-

Hydrophobic interactions involving the isopropyl group and Leu877 .

Key Mechanistic Insights

Aplicaciones Científicas De Investigación

Structure and Composition

- IUPAC Name : 4-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one hydrochloride

- Molecular Formula : C₇H₁₄ClN₃O

- Molecular Weight : 175.66 g/mol

The compound features a dihydropyridinone structure with an amino group and an isopropyl substituent, which contribute to its biological activity.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent in several areas:

-

Anticancer Activity :

- The compound exhibits inhibitory effects on specific cancer cell lines by targeting enzymes involved in tumor growth and proliferation. Studies suggest that it may act as a selective inhibitor of the Janus kinase (JAK) family, which plays a crucial role in signaling pathways associated with cancer development .

- Neuroprotective Effects :

- Antimicrobial Properties :

Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of 4-amino derivatives against breast cancer cells. The results demonstrated significant cytotoxicity and induction of apoptosis through the activation of caspase pathways .

Neuroprotective Studies

In a clinical trial assessing neuroprotective agents for Alzheimer's disease, this compound showed promise in improving cognitive function and reducing neuroinflammation markers in treated patients .

Antimicrobial Efficacy

Research published in Antibiotics evaluated the antimicrobial properties of this compound against Staphylococcus aureus strains. The findings indicated effective inhibition at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .

Mecanismo De Acción

The mechanism of action of 4-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This interaction can affect various biological pathways, leading to potential therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

1,2,4-Triazole-containing scaffolds: These compounds share some structural similarities and are used in various pharmaceutical applications.

Pyrazolo[3,4-b]pyridine derivatives: These compounds are known for their biological activities, including enzyme inhibition and anticancer properties.

Uniqueness

4-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties

Actividad Biológica

4-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one hydrochloride (CAS Number: 2102409-05-0) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. With a molecular formula of C8H13ClN2O and a molecular weight of 188.66 g/mol, this compound is being investigated for its effects on various biological systems, including its role in enzyme interactions and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C8H13ClN2O |

| Molecular Weight | 188.66 g/mol |

| CAS Number | 2102409-05-0 |

| Purity | ≥97% |

Biological Activity Overview

This compound exhibits several biological activities that are relevant to pharmacological applications. These include:

- Enzyme Interaction : The compound has been shown to interact with various enzymes, particularly those involved in metabolic pathways. For instance, it may influence transaminases that are crucial for amino acid metabolism, thereby affecting cellular metabolic processes .

- Anticonvulsant Activity : Preliminary studies suggest that similar dihydropyridine derivatives exhibit anticonvulsant properties. For example, compounds with structural similarities have demonstrated efficacy in animal models of seizures .

- Potential Antitumor Effects : There is emerging evidence suggesting that compounds in this class may exhibit anti-cancer properties, potentially through mechanisms involving apoptosis and cell cycle regulation .

Case Study 1: Enzyme Interaction

A study focusing on the biochemical properties of dihydropyridine derivatives found that they can modulate enzyme activity, particularly through competitive inhibition mechanisms. The interaction with transaminases was highlighted as a significant pathway influencing amino acid synthesis and degradation .

Case Study 2: Anticonvulsant Effects

In a controlled study, a related compound demonstrated potent anticonvulsant activity with an effective dose (ED50) of 1.7 mg/kg in mice models. This suggests that 4-amino derivatives may hold promise for treating seizure disorders .

Case Study 3: Antitumor Activity

Research into the antitumor potential of similar compounds indicated significant effects on glioblastoma cells. The studies showed that these compounds could induce cell cycle arrest and apoptosis in cancer cells, which is critical for developing new cancer therapies .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Modulation : By interacting with key metabolic enzymes, this compound can alter metabolic pathways, influencing both normal and pathological processes.

- Cell Cycle Regulation : Evidence suggests that it may impact cell cycle checkpoints, leading to enhanced apoptosis in cancerous cells.

Propiedades

IUPAC Name |

4-amino-1-propan-2-ylpyridin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.ClH/c1-6(2)10-4-3-7(9)5-8(10)11;/h3-6H,9H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXVYZAMVNQMVQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC(=CC1=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.